2-acetyl-1,3-dimethyl-1H-1,3-benzodiazol-3-ium trifluoromethanesulfonate
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Overview
Description
2-acetyl-1,3-dimethyl-1H-1,3-benzodiazol-3-ium trifluoromethanesulfonate is a chemical compound with the molecular formula C12H13F3N2O4S. It is a salt formed from the combination of 2-acetyl-1,3-dimethyl-1H-1,3-benzodiazol-3-ium and trifluoromethanesulfonate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-1,3-dimethyl-1H-1,3-benzodiazol-3-ium trifluoromethanesulfonate typically involves the reaction of 2-acetyl-1,3-dimethyl-1H-benzo[d]imidazole with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-acetyl-1,3-dimethyl-1H-1,3-benzodiazol-3-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethanesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-acetyl-1,3-dimethyl-1H-1,3-benzodiazol-3-ium trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-acetyl-1,3-dimethyl-1H-1,3-benzodiazol-3-ium trifluoromethanesulfonate involves its interaction with specific molecular targets. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The trifluoromethanesulfonate group can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1,3-dimethyl-1H-benzo[d]imidazol-3-ium chloride
- 1,3-dimethyl-1H-benzo[d]imidazol-3-ium iodide
Uniqueness
Compared to similar compounds, 2-acetyl-1,3-dimethyl-1H-1,3-benzodiazol-3-ium trifluoromethanesulfonate exhibits unique properties such as enhanced solubility and stability due to the presence of the trifluoromethanesulfonate group. This makes it particularly valuable in applications requiring high stability and solubility .
Properties
CAS No. |
152482-21-8 |
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Molecular Formula |
C12H13F3N2O4S |
Molecular Weight |
338.30 g/mol |
IUPAC Name |
1-(1,3-dimethylbenzimidazol-3-ium-2-yl)ethanone;trifluoromethanesulfonate |
InChI |
InChI=1S/C11H13N2O.CHF3O3S/c1-8(14)11-12(2)9-6-4-5-7-10(9)13(11)3;2-1(3,4)8(5,6)7/h4-7H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
IIRZJKBNYXQMOK-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N1C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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